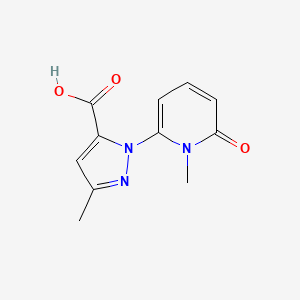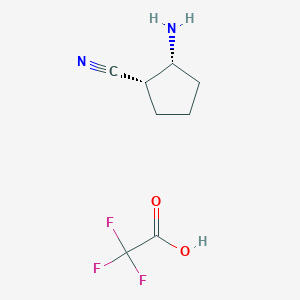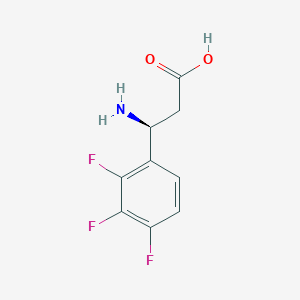
(3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL is a chiral compound with significant potential in various scientific fields. This compound features a chroman ring system substituted with amino, chloro, and fluoro groups, making it a versatile molecule for chemical synthesis and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient production. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or organometallic compounds under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted chroman derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Biologically, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereospecific biological processes .
Medicine
In medicine, this compound has potential therapeutic applications. It can be used to develop new drugs targeting specific enzymes or receptors, offering possibilities for treating various diseases .
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials .
Mécanisme D'action
The mechanism of action of (3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, and affecting gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid
- (3R,4S)-4-Methyl-3-hexanol
- (3S,4S)-Tetflupyrolimet
Uniqueness
(3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL stands out due to its unique combination of substituents on the chroman ring. This specific arrangement of amino, chloro, and fluoro groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H9ClFNO2 |
|---|---|
Poids moléculaire |
217.62 g/mol |
Nom IUPAC |
(3S,4S)-4-amino-6-chloro-8-fluoro-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C9H9ClFNO2/c10-4-1-5-8(12)7(13)3-14-9(5)6(11)2-4/h1-2,7-8,13H,3,12H2/t7-,8+/m1/s1 |
Clé InChI |
QHXQXKFDXAIVEY-SFYZADRCSA-N |
SMILES isomérique |
C1[C@H]([C@H](C2=C(O1)C(=CC(=C2)Cl)F)N)O |
SMILES canonique |
C1C(C(C2=C(O1)C(=CC(=C2)Cl)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)
![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)
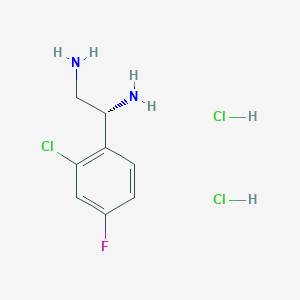
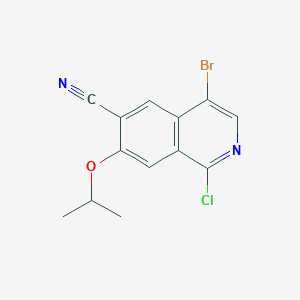
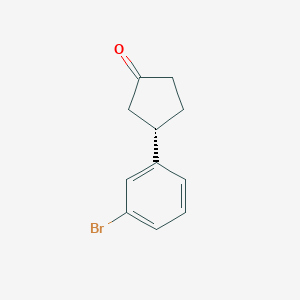
![(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13051080.png)
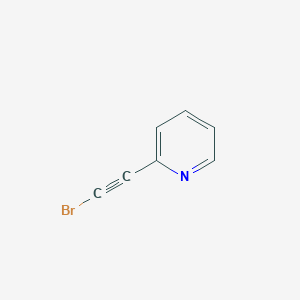
![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)

